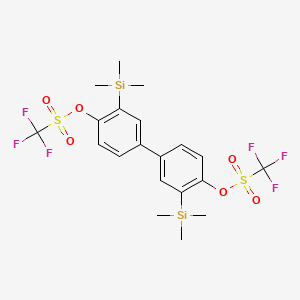
3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds and reactions that involve trimethylsilyl groups and trifluoromethanesulfonate moieties. For instance, trimethylsilyl trifluoromethanesulfonate is mentioned as an effective catalyst for acylation reactions , and bis(trimethylsilylethanesulfonyl)imide is discussed as a synthon in the synthesis of protected amine derivatives . These compounds and reactions are relevant to the analysis of the target compound due to the presence of similar functional groups.
Synthesis Analysis
The synthesis of related compounds involves several steps, including alkylation, oxidation, and substitution reactions. For example, 3,5-bis(trifluoromethyl)phenyl sulfones are prepared from commercially available thiophenol through alkylation and oxidation . Similarly, the synthesis of sterically hindered bis(dimesitylphosphino) derivatives involves aromatic nucleophilic substitution . These methods could potentially be adapted for the synthesis of "3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of related compounds have been investigated using spectroscopic methods and X-ray crystallography. For instance, the molecular structures of bis(dimesitylphosphino) derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . This suggests that a similar approach could be used to analyze the molecular structure of the target compound, focusing on the trimethylsilyl and trifluoromethanesulfonate groups.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the Julia-Kocienski olefination, which is used to form alkenes and dienes from sulfones and carbonyl compounds . Trimethylsilyl trifluoromethanesulfonate catalyzes the acylation of alcohols with acid anhydrides . These reactions demonstrate the reactivity of the functional groups present in the target compound and provide insight into potential reactions it may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, the thermal stability of trimethylsilyl esters of phosphorus acids varies depending on the presence of a P-S-Si or P-O-Si bridge, with the former being less stable . The redox properties of bis(dimesitylphosphino) derivatives have been studied through electrochemical measurements . These findings can inform the analysis of the physical and chemical properties of "3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)", particularly in terms of stability and reactivity.
Scientific Research Applications
Chemical Synthesis and Crystal Structure
3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate) is involved in the synthesis of complex chemical structures. For instance, it plays a role in forming polysulfonylamines, useful in crystallography for studying molecular bonding and structure (Taraba & Ẑák, 2004).
Organic Chemistry and Catalysis
This compound is also significant in organic chemistry, particularly in Aldol-Type reactions, which are crucial for constructing complex organic molecules. It acts as a catalyst or a reagent in such reactions, facilitating the synthesis of various organic compounds including lactones (Rzehak & Simchen, 1992).
Nanofiltration Membrane Development
In the field of nanotechnology, this chemical has applications in developing nanofiltration membranes. These membranes are critical for treating dye solutions and improving water flux, indicating its potential in environmental applications (Liu et al., 2012).
Enhanced Acylation Reactions
It has been used to enhance acylation reactions in the synthesis of various alcohols and phenols. This has implications in synthesizing highly functionalized molecules efficiently (Procopiou et al., 1998).
Nucleoside Synthesis
This compound plays a role in the one-pot preparation of 6-oxopurine ribonucleosides, which is significant in nucleoside chemistry. It aids in controlling isomer distribution during the synthesis process (Dudycz & Wright, 1984).
properties
IUPAC Name |
[4-[4-(trifluoromethylsulfonyloxy)-3-trimethylsilylphenyl]-2-trimethylsilylphenyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F6O6S2Si2/c1-35(2,3)17-11-13(7-9-15(17)31-33(27,28)19(21,22)23)14-8-10-16(18(12-14)36(4,5)6)32-34(29,30)20(24,25)26/h7-12H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAGZCNNWNNCEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)C2=CC(=C(C=C2)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F6O6S2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479469 |
Source


|
| Record name | 3,3'-Bis(trimethylsilyl)[1,1'-biphenyl]-4,4'-diyl bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate) | |
CAS RN |
828282-80-0 |
Source


|
| Record name | 3,3'-Bis(trimethylsilyl)[1,1'-biphenyl]-4,4'-diyl bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)
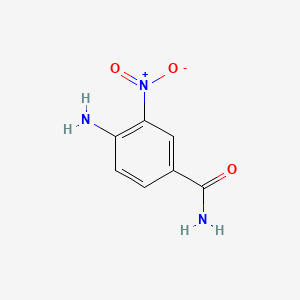
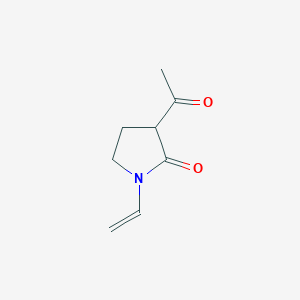
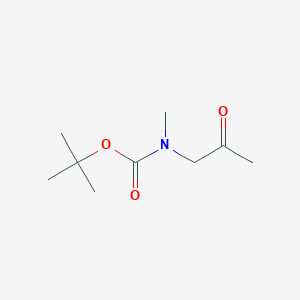
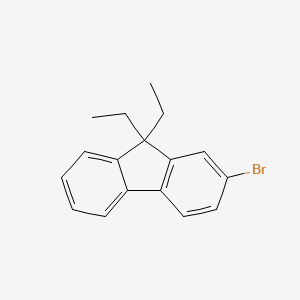
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)
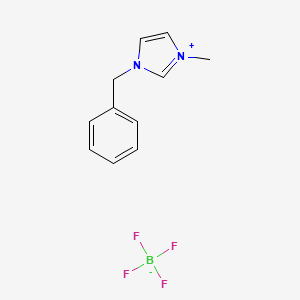
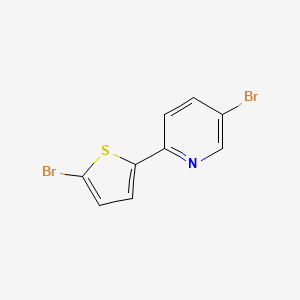
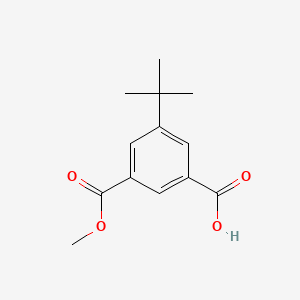
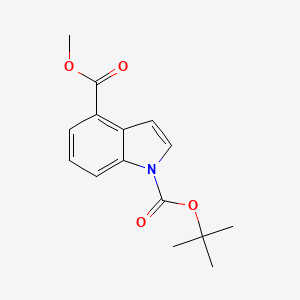
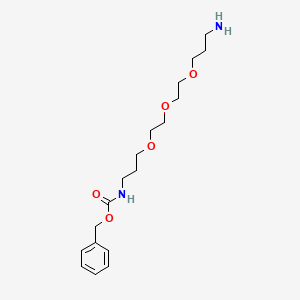
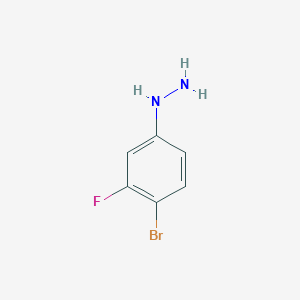
![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)